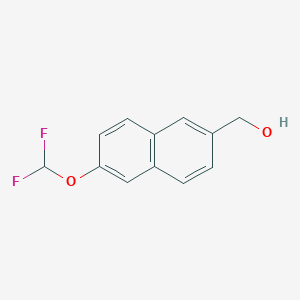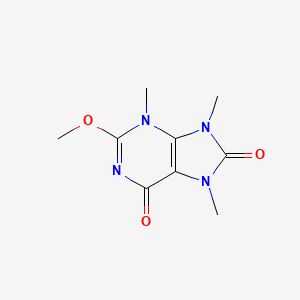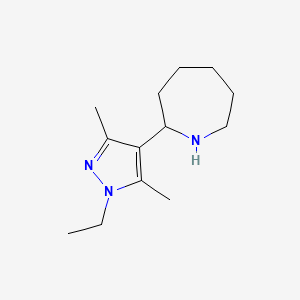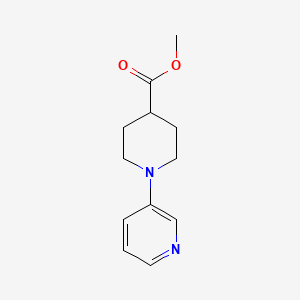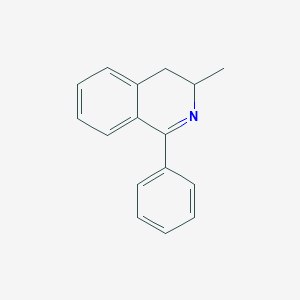
1-(3,5-Dimethoxy-2-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of two methoxy groups and a nitro group attached to a phenyl ring, along with an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3,5-Dimethoxy-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethoxyacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dimethoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Sodium borohydride in ethanol or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 1-(3,5-Dimethoxy-2-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(3,5-Dimethoxy-2-nitrophenyl)acetic acid.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethoxy-2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethoxy-2-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
1-(3,5-Dimethoxy-2-nitrophenyl)ethanone can be compared with other similar compounds, such as:
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar structure but different substitution pattern on the phenyl ring.
1-(3,4-Dimethoxy-2-nitrophenyl)ethanone: Another isomer with different positions of the methoxy groups.
1-(3,6-Dimethoxy-2-nitrophenyl)ethanone: Similar compound with methoxy groups at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
102652-89-1 |
|---|---|
Fórmula molecular |
C10H11NO5 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
1-(3,5-dimethoxy-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5/c1-6(12)8-4-7(15-2)5-9(16-3)10(8)11(13)14/h4-5H,1-3H3 |
Clave InChI |
AWUSWXTYPLNZLP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=CC(=C1)OC)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5,6,7,8-Tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11885002.png)

